N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C16H12F3N5O |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
KTJFUAUOTJGVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Difluorobenzyl Azide
3,5-Difluorobenzyl bromide reacts with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3,5-difluorobenzyl azide (95% purity by HPLC).
$$\text{3,5-Difluorobenzyl bromide} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{3,5-Difluorobenzyl azide}$$
Preparation of Propargylamide Intermediate
Propiolic acid is converted to methyl propiolate, which undergoes aminolysis with aqueous ammonia to form propargylamide (HC≡C-CONH$$_2$$). Alternatively, 3-bromopropiolamide is synthesized via bromination of propiolamide using N-bromosuccinimide (NBS).
CuAAC Reaction
3,5-Difluorobenzyl azide and propargylamide undergo cycloaddition with CuI (10 mol%) and sodium ascorbate in tetrahydrofuran (THF)/water (4:1) at room temperature, producing 1-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (87% yield).
$$\text{3,5-Difluorobenzyl azide} + \text{HC≡C-CONH}2 \xrightarrow{\text{CuI, THF/H}2\text{O}} \text{1-(3,5-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide}$$
Table 1. Optimization of CuAAC Conditions
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | THF/H$$_2$$O | 25 | 72 |
| 10 | THF/H$$_2$$O | 25 | 87 |
| 10 | DMF | 25 | 68 |
Functionalization at Position 5
Bromination of Triazole
The triazole intermediate is brominated at position 5 using NBS in acetonitrile at 0°C, yielding 5-bromo-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (82% yield).
Buchwald-Hartwig Amination
5-Bromo-triazole reacts with 2-fluorophenylamine in the presence of Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$3$$ in toluene at 110°C for 24 hours, affording the target compound in 75% yield.
$$\text{5-Bromo-triazole} + \text{2-Fluorophenylamine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{N-(3,5-Difluorobenzyl)-5-((2-Fluorophenyl)Amino)-1H-1,2,3-Triazole-4-Carboxamide}$$
Table 2. Amination Reaction Optimization
| Base | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs$$2$$CO$$3$$ | Xantphos | 110 | 75 |
| K$$3$$PO$$4$$ | BINAP | 110 | 63 |
| Cs$$2$$CO$$3$$ | DavePhos | 110 | 58 |
Alternative Pathway: Nickel-Catalyzed Cycloaddition
Nickelocene (Cp$$_2$$Ni) catalyzes the reaction between 3,5-difluorobenzyl azide and alkynyl carboxamide in toluene at 50°C, yielding 1,5-disubstituted triazole directly (68% yield). However, this method requires stringent exclusion of oxygen and provides lower regioselectivity.
Characterization and Purity
The final compound is characterized by $$^1$$H NMR, $$^{13}$$C NMR, $$^{19}$$F NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aromatic), 5.32 (s, 2H, CH$$2$$).
- $$^{19}$$F NMR (376 MHz, DMSO-d$$_6$$): δ -112.5 (d, J = 8.2 Hz), -118.3 (m).
HPLC purity exceeds 99%, with no detectable regioisomers.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Findings from Comparative Analysis
Substituent Position and Electronic Effects: The 3,5-difluorobenzyl group in the target compound contrasts with 2,6-difluorobenzyl in Rufinamide. The 2-fluorophenylamino group at position 5 introduces an electron-withdrawing substituent, differing from analogs with trifluoromethyl () or pyridinyl () groups. Such variations could modulate potency against kinases (e.g., c-Met) or solubility .
Biological Activity Trends: Triazole carboxamides with trifluoromethyl or chlorophenyl groups () exhibit antitumor activity, suggesting that electron-withdrawing substituents enhance interactions with oncogenic targets. The target compound’s 2-fluorophenylamino group may prioritize different binding mechanisms . Methoxy groups () improve solubility but may reduce receptor affinity compared to halogens, as seen in the dimethoxyphenyl analog .
The target compound’s 3,5-difluorobenzyl group could position it for neurological applications, though activity data are lacking in the evidence .
Biological Activity
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H12F3N5O
- Molecular Weight : 347.301 g/mol
- IUPAC Name : N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide
- CAS No. : 1291872-12-2
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Introduction of the Fluorophenyl Group : Conducted via nucleophilic aromatic substitution.
- Attachment of the Difluorobenzyl Group : Typically accomplished through coupling reactions such as Suzuki or Heck coupling.
Biological Activities
This compound exhibits various biological activities attributed to the triazole moiety and fluorinated groups:
Antimicrobial and Antifungal Properties
Compounds containing triazole rings are known for their antimicrobial and antifungal effects. The presence of fluorinated groups enhances lipophilicity and bioavailability, potentially increasing efficacy against pathogens.
Anticancer Activity
Research indicates that triazole derivatives can inhibit tumor growth and exhibit anti-inflammatory effects. A study demonstrated that similar compounds showed promising results in inhibiting cancer cell proliferation in vitro .
Enzyme Inhibition
The 1,2,3-triazole ring has been associated with anti-cholinesterase (anti-ChE) activity by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property is crucial for developing treatments for neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Meta or para fluorination | Increased potency by 7-fold |
| Ortho fluorination | Decreased activity by over 10-fold |
| Replacement of amino group | Inactive compounds |
These findings suggest that the positioning of substituents significantly influences the compound's interaction with biological targets .
Case Study 1: Anticancer Activity Assessment
A phenotypic screening study evaluated various triazole derivatives against cancer cell lines. This compound demonstrated submicromolar activity against specific cancer types, indicating its potential as a therapeutic agent .
Case Study 2: Anti-ChE Activity
In a study focused on neurodegenerative diseases, compounds similar to this compound were tested for their ability to inhibit AChE. The results indicated significant inhibition rates comparable to established drugs used in Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
